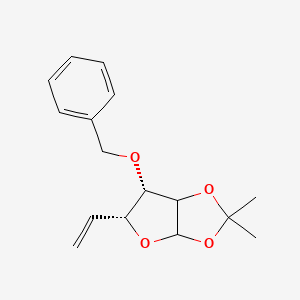

1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose: is a derivative of glucose, specifically modified to include isopropylidene and benzyloxy groups. This compound is significant in organic chemistry due to its unique structure, which allows for selective reactions and manipulations. It is often used as an intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose typically involves the protection of glucose derivatives. The process begins with the formation of the isopropylidene group at the 1,2 and 5,6 positions of glucose. This is achieved by reacting glucose with acetone in the presence of an acid catalyst. The benzyloxy group is then introduced at the 3-position through a nucleophilic substitution reaction using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and selective deprotection steps is crucial in the industrial synthesis to avoid unwanted side reactions.

Análisis De Reacciones Químicas

Types of Reactions

1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose undergoes several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler sugar derivative.

Substitution: The benzyloxy group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Deprotected sugar derivatives.

Substitution: Various substituted sugar derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose is characterized by its unique molecular structure, which includes:

- Molecular Formula : C30H34O6

- Molecular Weight : 510.58 g/mol

- IUPAC Name : 1,2-O-isopropylidene-3-benzyloxy-5,6-dideoxy-alpha-D-glucofuranose

This compound features an isopropylidene protecting group and benzyloxy substitution that enhance its chemical reactivity and stability under various conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods. Commonly, it involves the protection of hydroxyl groups on glucose derivatives followed by selective substitution reactions.

Key Synthetic Pathways

- Protection and Substitution : The initial step typically involves the protection of hydroxyl groups using isopropylidene groups followed by the introduction of the benzyloxy group.

- Formation of Esters and Ethers : Derivatives such as the 6-O-hexanoyl ester have been synthesized for comparative biological studies, indicating the versatility of this compound in forming various functional groups .

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies show that derivatives of this compound possess varying degrees of susceptibility to fungi compared to bacteria, suggesting potential applications in antifungal agents .

- Chiral Synthons : This compound serves as a precursor for synthesizing biologically active compounds such as L-acovenose and carbanucleosides . Its ability to act as a chiral synthon is crucial for developing enantiomerically pure substances in pharmaceutical chemistry.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A comparative study involving the synthesis of various esters and ethers derived from 1,2-o-Isopropylidene-3-benzyloxy-glucofuranose demonstrated enhanced antifungal activity against Aspergillus niger compared to Aspergillus flavus. The findings suggest potential therapeutic uses in treating fungal infections .

Case Study 2: Synthesis of Carbanucleosides

Research focused on synthesizing carbanucleosides from this compound has shown promising results in creating nucleoside analogs with potential antiviral properties. The synthetic pathways utilized demonstrate the compound's utility in developing new therapeutic agents .

Potential Future Applications

The ongoing research into this compound suggests several future applications:

- Drug Development : Its derivatives could lead to the development of new classes of antimicrobial and antiviral drugs.

- Biochemical Research : As a chiral building block, it holds promise for synthesizing complex carbohydrates and glycosides used in biochemical studies.

Mecanismo De Acción

The mechanism of action of 1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose involves its ability to act as a protecting group for hydroxyl groups in glucose derivatives. The isopropylidene group protects the 1,2 and 5,6 positions, while the benzyloxy group at the 3-position can be selectively manipulated. This allows for targeted reactions at specific positions on the glucose molecule, facilitating the synthesis of complex derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Similar in structure but lacks the benzyloxy group.

1,2-O-Isopropylidene-3-O-methyl-5,6-dideoxy-glucofuranose: Contains a methyl group instead of a benzyloxy group.

1,2-O-Isopropylidene-3-O-acetyl-5,6-dideoxy-glucofuranose: Contains an acetyl group instead of a benzyloxy group.

Uniqueness

1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose is unique due to the presence of the benzyloxy group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in carbohydrate chemistry.

Actividad Biológica

1,2-O-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose (CAS Number: 22529-61-9) is a carbohydrate derivative notable for its potential biological activities. This compound features a unique structural configuration that may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

The molecular formula for this compound is C16H22O6, with a molecular weight of 310.34 g/mol. Key physical properties include:

- Density : 1.29 g/cm³

- Boiling Point : 460.4 °C

- Flash Point : 232.3 °C

These properties suggest stability under various conditions, which is beneficial for storage and handling in laboratory settings .

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with enzymes and its antimicrobial properties. Its structure allows it to act as a glycoside or glycosyl donor, which is significant in carbohydrate chemistry and medicinal chemistry.

Enzyme Inhibition

Research indicates that derivatives of glucofuranose can inhibit specific enzymes, particularly glycosidases. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on α-glycosidase enzymes, which are crucial in carbohydrate metabolism. The mechanism of action typically involves the formation of stable enzyme-substrate complexes that prevent the normal catalytic activity of the enzyme .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties. Specifically, ester and ether derivatives have been tested against various fungal and bacterial strains. Results indicated a higher susceptibility to fungal infections compared to bacterial ones, suggesting potential applications in antifungal treatments .

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of various glycosyl donors derived from glucofuranose showed that modifications at the anomeric position significantly enhance enzyme inhibition. The compound demonstrated an IC50 value indicating effective inhibition of α-glucosidase activity, which is relevant for managing conditions like diabetes where glucose absorption needs to be controlled .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of synthesized esters and ethers derived from glucofuranose compounds. The findings revealed that while these compounds were effective against certain fungi, they exhibited limited activity against bacteria. This highlights the specificity of their action and suggests avenues for developing targeted antifungal therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H22O6 |

| Molecular Weight | 310.34 g/mol |

| Density | 1.29 g/cm³ |

| Boiling Point | 460.4 °C |

| Flash Point | 232.3 °C |

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition (α-glucosidase) | Effective with IC50 values indicating strong inhibition |

| Antimicrobial Activity | More effective against fungi than bacteria |

Propiedades

IUPAC Name |

(5R,6S)-5-ethenyl-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-4-12-13(17-10-11-8-6-5-7-9-11)14-15(18-12)20-16(2,3)19-14/h4-9,12-15H,1,10H2,2-3H3/t12-,13+,14?,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJZJRZQKBXUTL-DNDYEEKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C=C)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC2[C@H]([C@H](OC2O1)C=C)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.